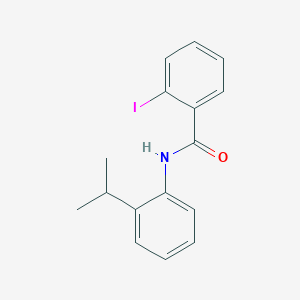

2-Iodo-N-(2-isopropyl-phenyl)-benzamide

CAS No.:

Cat. No.: VC1089982

Molecular Formula: C16H16INO

Molecular Weight: 365.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16INO |

|---|---|

| Molecular Weight | 365.21 g/mol |

| IUPAC Name | 2-iodo-N-(2-propan-2-ylphenyl)benzamide |

| Standard InChI | InChI=1S/C16H16INO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) |

| Standard InChI Key | KQKGUXZOTRHTKF-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |

| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |

Introduction

Chemical Structure and Properties

2-Iodo-N-(2-isopropyl-phenyl)-benzamide belongs to the class of benzamide compounds characterized by an amide bond connecting an iodobenzene moiety with an isopropyl-substituted phenyl group. The chemical identity and physical properties are presented in the table below:

| Property | Value |

|---|---|

| PubChem CID | 615900 |

| Molecular Formula | C₁₆H₁₆INO |

| Molecular Weight | 365.21 g/mol |

| IUPAC Name | 2-iodo-N-(2-propan-2-ylphenyl)benzamide |

| InChI | InChI=1S/C16H16INO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) |

| InChIKey | KQKGUXZOTRHTKF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |

The compound features an ortho-iodo substitution on the benzoyl moiety and an ortho-isopropyl substitution on the phenyl group attached to the nitrogen atom of the amide linkage . This structural arrangement creates a unique three-dimensional configuration that affects its chemical behavior and potential applications.

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-Iodo-N-(2-isopropyl-phenyl)-benzamide, typically involving the formation of an amide bond between 2-iodobenzoic acid derivatives and 2-isopropylaniline.

Amide Formation Chemistry

The most straightforward synthesis route involves the reaction of 2-iodobenzoic acid with 2-isopropylaniline using standard amide coupling reagents. This can be accomplished through:

-

Activation of 2-iodobenzoic acid using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Formation of an activated acyl intermediate (acid chloride or mixed anhydride)

-

Nucleophilic attack by 2-isopropylaniline to form the amide bond

Palladium-Catalyzed Approaches

Recent advances in organometallic chemistry have enabled alternative synthetic pathways. Palladium-catalyzed reactions represent an important methodology for the preparation of such compounds. For instance, palladium nanoparticles (Pd-PVP NPs) have been utilized in similar systems for intramolecular arylation reactions of benzamides .

The presence of the ortho-iodo substituent makes this compound a potential substrate for intramolecular cyclization reactions similar to those described for N-methyl-N-phenyl-2-iodobenzamide . Under appropriate conditions with palladium catalysts, such compounds can undergo C-H bond activation leading to the formation of heterocyclic structures.

Structural Analysis

Intermolecular Interactions

Based on the structural features of 2-Iodo-N-(2-isopropyl-phenyl)-benzamide, several key intermolecular interactions can be anticipated:

-

N-H⋯O hydrogen bonding between the amide groups of adjacent molecules

-

C-I⋯π(ring) halogen bonding interactions between the iodine atom and aromatic rings

-

C-H⋯π interactions involving the isopropyl group and neighboring aromatic systems

-

π-π stacking interactions between the aromatic rings

These non-covalent interactions collectively determine the three-dimensional architecture of the compound in the solid state and can significantly influence its physical properties and behavior in different environments.

Research Applications

Synthetic Intermediates

The compound serves as a valuable synthetic intermediate for the preparation of more complex molecular structures. The ortho-iodo substituent provides a reactive handle for various transformations:

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)

-

Intramolecular cyclization reactions leading to nitrogen-containing heterocycles

-

Metal-halogen exchange reactions for further functionalization

In particular, the potential for intramolecular cyclization reactions is noteworthy. Under palladium catalysis, similar N-aryl-2-iodobenzamides undergo C-H bond activation and intramolecular arylation to form phenanthridinone derivatives . The positioning of the isopropyl group in 2-Iodo-N-(2-isopropyl-phenyl)-benzamide introduces a unique steric environment that could lead to interesting selectivity patterns in such transformations.

Comparison with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 2-Iodo-N-(2-isopropyl-phenyl)-benzamide, it is valuable to compare it with structurally related compounds. The table below presents a comparison of key features:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 2-Iodo-N-(2-isopropyl-phenyl)-benzamide | C₁₆H₁₆INO | 365.21 | Isopropyl group at ortho position of aniline component |

| 2-Iodo-N-(4-isopropylphenyl)benzamide | C₁₆H₁₆INO | 365.21 | Isopropyl group at para position of aniline component |

| 2-Iodo-N-isopropylbenzamide | C₁₀H₁₂INO | 289.11 | Isopropyl directly attached to amide nitrogen |

| N-(4-iodo-2-isopropylphenyl)-2-methylbenzamide | C₁₇H₁₈INO | 379.24 | Iodine on aniline component, methyl on benzoyl component |

| Benzamide, 2-iodo-6-methyl-N-(2-methylphenyl)- | C₁₅H₁₄INO | 351.18 | Methyl groups at different positions |

The positional isomerism of the isopropyl group (ortho vs. para) represents a significant structural variable that can influence the compound's physical properties, reactivity patterns, and biological activities .

Reactivity Differences

The positioning of the isopropyl group at the ortho position in 2-Iodo-N-(2-isopropyl-phenyl)-benzamide introduces unique steric and electronic effects:

-

The ortho-isopropyl group may hinder rotation around the N-aryl bond, potentially locking the molecule in specific conformations

-

This conformational restriction could impact the accessibility of the iodine atom for reactions

-

The steric bulk near the amide nitrogen may influence hydrogen bonding patterns

In contrast, compounds with para-isopropyl substitution, such as 2-iodo-N-(4-isopropylphenyl)benzamide, would have greater conformational flexibility around the N-aryl bond, potentially leading to different reactivity profiles and crystal packing arrangements.

Analytical Characterization

Standard analytical techniques can be employed to characterize 2-Iodo-N-(2-isopropyl-phenyl)-benzamide:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:

-

¹H NMR spectroscopy would show characteristic signals for:

-

The isopropyl methyl groups (typically a doublet around δ 1.2-1.4 ppm)

-

The isopropyl methine proton (multiplet around δ 3.0-3.5 ppm)

-

The amide N-H proton (broad singlet around δ 8.0-9.0 ppm)

-

Complex aromatic patterns reflecting the two differently substituted aromatic rings

-

-

¹³C NMR would reveal the characteristic carbonyl carbon signal (around δ 165-170 ppm) and distinct patterns for the aromatic carbons

Infrared (IR) spectroscopy would show distinctive bands for:

-

The N-H stretching vibration (around 3300-3400 cm⁻¹)

-

The C=O stretching of the amide group (around 1640-1660 cm⁻¹)

-

C-I stretching (around 500-600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak at m/z 365 corresponding to the molecular weight, with characteristic fragmentation patterns including the loss of the isopropyl group and cleavage of the amide bond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume